molecular formula C27H23N3O2S B3268619 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 489466-12-8

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No. B3268619
CAS RN: 489466-12-8
M. Wt: 453.6 g/mol
InChI Key: IQYRZJMBFWNOLJ-UHFFFAOYSA-N
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Description

The compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of 3-Cyano-2-Pyridones

Background: The compound you’ve mentioned belongs to the class of 2-pyridones, which are privileged heteroaromatic skeletons with diverse pharmaceutical properties and biological activities . These molecules find applications in organic synthesis, materials science, and polymer chemistry. Specifically, 2-pyridones serve as valuable building blocks for nitrogen-containing heterocycles like pyridines, quinolizidines, β-lactams, piperidines, and indolizidine alkaloids .

Applications: One notable application of 3-cyano-2-pyridones lies in their synthesis. Researchers have developed a straightforward and efficient methodology for constructing 3-cyano-2-pyridones via C–C and C–N bond formation processes. This metal-free reaction offers several advantages, including wide functional group tolerance, simple operation, and mild conditions. A total of 51 diverse 3-cyano-2-pyridone derivatives have been obtained in moderate to excellent yields .

Insecticidal Properties

Background: Among the derivatives synthesized, compound 3ci (LC50 = 2.206 mg/mL) exhibited the best insecticidal property. It is structurally related to ricinine, a well-known commercial drug based on the 2-pyridone scaffold. Ricinine itself has insecticidal properties and is used in pest control .

Applications: The insecticidal activity of 3-cyano-2-pyridones, including 3ci, makes them relevant for agricultural and pest management purposes. Researchers can explore their potential as safer alternatives to existing insecticides, considering their metal-free synthesis and favorable properties .

Medicinal Applications

Background: 2-Pyridones, including 3-cyano-2-pyridones, exhibit promising therapeutic areas such as antifungal, anti-HIV, antibacterial, antiepileptic, anti-inflammatory, and antitumoral activities . These properties stem from their unique heterocyclic structure.

Applications: Researchers can investigate the medicinal potential of 3-cyano-2-pyridones for specific diseases. For instance:

Materials Science and Polymer Chemistry

Background: 2-Pyridones serve as valuable building blocks in materials science and polymer chemistry due to their versatile reactivity and structural features .

Applications: Researchers can utilize 3-cyano-2-pyridones as monomers or building blocks for designing novel materials, polymers, and functionalized surfaces. Their incorporation into polymer matrices may enhance material properties, such as mechanical strength, thermal stability, or biocompatibility .

properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-19-10-8-9-15-22(19)23-16-25(31)29-27(24(23)17-28)33-18-26(32)30(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-15,23H,16,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRZJMBFWNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Reactant of Route 2
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Reactant of Route 3
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Reactant of Route 5
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Reactant of Route 6
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

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